3-fluoro-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a fluoro and methoxy group, along with a pyrazolyl moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the Fluoro and Methoxy Groups: The benzene ring is functionalized with fluoro and methoxy groups through electrophilic aromatic substitution reactions.
Coupling Reaction: The final step involves coupling the pyrazole derivative with the substituted benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-fluoro-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide
- 3-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide
- 4-fluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide
Uniqueness
3-fluoro-4-methoxy-N-(1-methyl-1H-pyrazol-4-yl)benzamide is unique due to the specific combination of fluoro and methoxy substituents on the benzamide core. This unique substitution pattern can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluoro group can enhance the compound’s metabolic stability and binding affinity to certain biological targets, while the methoxy group can influence its solubility and overall pharmacokinetic properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(1-methylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-16-7-9(6-14-16)15-12(17)8-3-4-11(18-2)10(13)5-8/h3-7H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOWEXJBOJTVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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